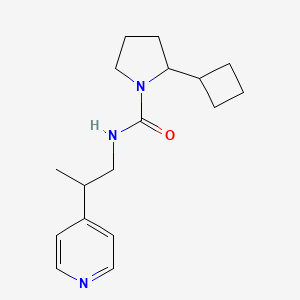![molecular formula C18H18N2O3 B7639292 6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7639292.png)
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides. It is commonly known as J147 and has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of neurodegenerative diseases.
Mecanismo De Acción
The exact mechanism of action of J147 is not fully understood, but it is believed to target multiple pathways involved in the pathogenesis of neurodegenerative diseases. J147 has been shown to activate the transcription factor PGC-1α, which plays a crucial role in mitochondrial biogenesis and function. It also activates the protein kinase AMPK, which regulates energy metabolism and reduces oxidative stress. J147 has also been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which promote neuronal survival and growth.
Biochemical and Physiological Effects:
J147 has been shown to have several biochemical and physiological effects that make it a potential therapeutic agent for neurodegenerative diseases. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of J147 is its ability to cross the blood-brain barrier, which makes it a potential therapeutic agent for neurodegenerative diseases. Additionally, J147 has been shown to have a good safety profile and does not exhibit any significant toxicity in animal models. However, one of the limitations of J147 is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research and development of J147. One potential direction is to investigate the therapeutic potential of J147 in other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of J147 and to identify potential targets for drug development. Finally, the development of J147 analogs with improved solubility and bioavailability could lead to the development of more effective therapeutic agents for neurodegenerative diseases.
Métodos De Síntesis
The synthesis of J147 involves the reaction of 2-hydroxypyridine-6-carboxylic acid with N-methyl-N-(prop-2-yn-1-yl)amine in the presence of triethylamine. The resulting product is then reacted with 2-bromo-5-methoxybenzaldehyde to obtain J147. The synthesis process is relatively simple and can be achieved in a few steps with high yields.
Aplicaciones Científicas De Investigación
J147 has shown promising results in preclinical studies as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve cognitive function, reduce amyloid-beta levels, and increase synaptic density in animal models of Alzheimer's disease. Additionally, J147 has also been shown to improve mitochondrial function and reduce oxidative stress, which are key factors in the pathogenesis of neurodegenerative diseases.
Propiedades
IUPAC Name |
6-methoxy-N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-4-12-23-16-10-6-5-8-14(16)13-20(2)18(21)15-9-7-11-17(19-15)22-3/h1,5-11H,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMPVSPJBLYVQRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1OCC#C)C(=O)C2=NC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-chloro-6-cyanopyridin-2-yl)amino]-N-prop-2-ynylacetamide](/img/structure/B7639211.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
![(3-Phenoxypiperidin-1-yl)-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B7639220.png)
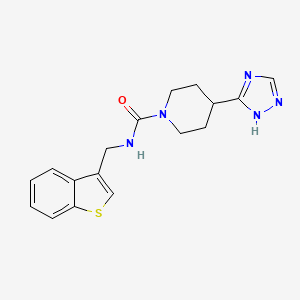
![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)

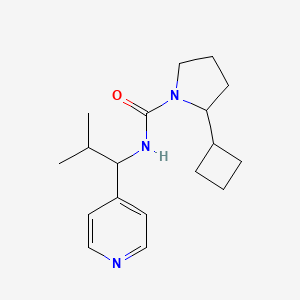
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)
![1-(cyclopropanecarbonyl)-N-[1-cyclopropyl-2-(3-methylphenyl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7639283.png)
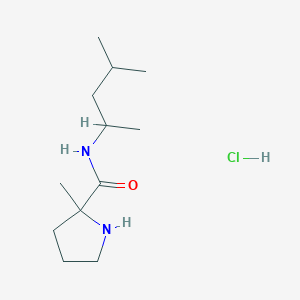
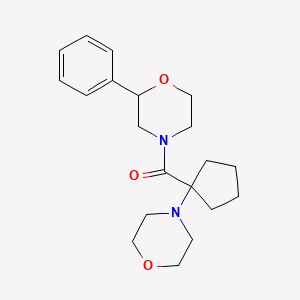
![6-(4-Cyclopentyl-1,4-diazepan-1-yl)tetrazolo[1,5-b]pyridazine](/img/structure/B7639309.png)
![N-(dithiophen-2-ylmethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7639316.png)
